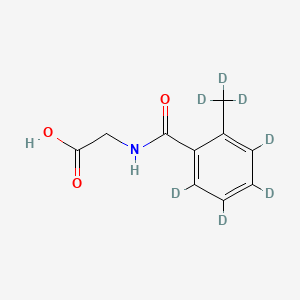

2-Methyl Hippuric Acid-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

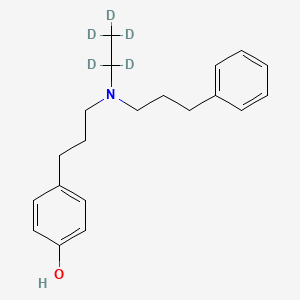

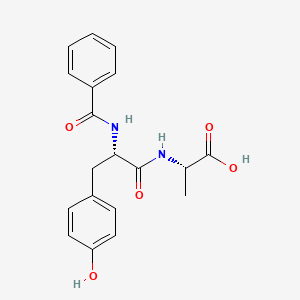

2-Methyl Hippuric Acid-d7 is a deuterium-labeled analog of 2-Methyl Hippuric Acid. It is a synthetic compound that serves as a derivative of hippuric acid, an amino acid naturally present within the human body. This compound is commonly utilized as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which improves the accuracy of mass spectrometry and liquid chromatography.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl Hippuric Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of 2-Methyl Hippuric Acid. The general synthetic route includes the following steps:

Deuteration of 2-Methylbenzoic Acid: The starting material, 2-Methylbenzoic Acid, is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Formation of 2-Methylbenzoyl-d7 Chloride: The deuterated 2-Methylbenzoic Acid is then converted to 2-Methylbenzoyl-d7 Chloride using thionyl chloride (SOCl2) under reflux conditions.

Coupling with Glycine-d7: The 2-Methylbenzoyl-d7 Chloride is reacted with glycine-d7 in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of 2-Methylbenzoic Acid are deuterated using deuterium gas in a high-pressure reactor.

Chlorination: The deuterated acid is chlorinated using thionyl chloride in an industrial-scale reactor.

Coupling Reaction: The resulting 2-Methylbenzoyl-d7 Chloride is coupled with glycine-d7 in a continuous flow reactor to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

Oxidation: Formation of 2-Methylbenzoic Acid-d7.

Reduction: Formation of 2-Methylbenzyl Alcohol-d7.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methyl Hippuric Acid-d7 has widespread applications in scientific research, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.

Pharmacokinetics: Utilized in pharmacokinetic studies to trace metabolic pathways and determine the bioavailability of drugs.

Metabolic Research: Employed in metabolic research to study the metabolism of xylene and other aromatic compounds.

Therapeutic Drug Monitoring: Used in therapeutic drug monitoring to ensure accurate dosage and efficacy of medications.

Mécanisme D'action

The mechanism of action of 2-Methyl Hippuric Acid-d7 involves its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound becomes distinguishable from endogenous molecules, allowing for precise quantification and analysis. The molecular targets and pathways involved include:

Mass Spectrometry: Enhances the accuracy of mass spectrometric analysis by providing a stable reference point.

Liquid Chromatography: Improves the resolution and quantification of analytes in liquid chromatography.

Comparaison Avec Des Composés Similaires

2-Methyl Hippuric Acid-d7 is compared with other similar compounds, such as:

2-Methyl Hippuric Acid: The non-deuterated analog used in similar applications but lacks the isotopic labeling.

3-Methyl Hippuric Acid-d7: Another deuterium-labeled analog with a different methyl group position.

4-Methyl Hippuric Acid-d7: Similar to this compound but with the methyl group in the para position.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced accuracy and reliability in analytical and pharmacokinetic research. Its stable isotope labeling makes it an invaluable tool for tracing metabolic pathways and quantifying analytes in complex biological samples.

Propriétés

IUPAC Name |

2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

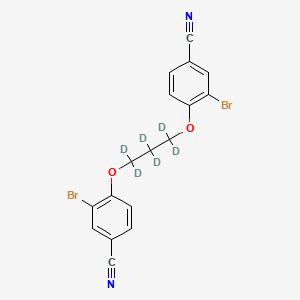

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)